molecular formula C14H13FN4S B2639928 7-(ethylthio)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105236-38-1

7-(ethylthio)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine

Cat. No. B2639928
CAS RN: 1105236-38-1
M. Wt: 288.34
InChI Key: WBQAEVRJMILHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-(ethylthio)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine” is a research compound. It belongs to the class of pyridazine derivatives, which are heterocycles that contain two adjacent nitrogen atoms . Pyridazine-based systems have been shown to have numerous practical applications .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H13FN4S, and its molecular weight is 288.34 g/mol. It is a derivative of pyridazine, which is a six-membered ring containing two nitrogen atoms at adjacent positions .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyridazine derivatives are known to undergo various reactions. For instance, 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine has been reported to react with alcohols and sodium alkoxides under various conditions .

Scientific Research Applications

  • Synthesis of Various Heterocycles :
    • Zohdi et al. (1997) described the synthesis of various heterocyclic compounds including pyrazolo[3,4-d]pyridazines. The study highlighted the reactions of pyrazoloylhydroximoyl chloride with different reagents to synthesize a range of heterocyclic compounds, indicating the versatility of pyrazolo[3,4-d]pyridazine derivatives in chemical synthesis (Zohdi et al., 1997).
  • Synthesis of Pyrazolo[3,4-d]pyridazin-7-ones :
    • Matiichuk et al. (2010) explored the synthesis of 2-Aryl-4-(R-sulfanylmethyl)-3-methyl-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-7-ones, showcasing the chemical reactivity of pyrazolo[3,4-d]pyridazine derivatives and their potential applications in creating biologically active compounds (Matiichuk et al., 2010).
  • Development of Fluorescent Molecules and Herbicidal Agents :
    • Wu et al. (2006) utilized the unique reactivity of a trifluoromethylated pyrazolo[1,5-a]pyrimidine derivative for the synthesis of novel fluorescent molecules, highlighting another dimension of application for pyrazolo[3,4-d]pyridazine derivatives in material science (Wu et al., 2006).
    • Xu et al. (2008) demonstrated the synthesis and herbicidal activity of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, indicating the potential of these compounds in agricultural chemistry (Xu et al., 2008).

Future Directions

Pyridazine derivatives, including “7-(ethylthio)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine”, hold potential for future research due to their wide range of pharmacological activities . Further studies could focus on exploring their therapeutic potential and optimizing their synthesis methods.

properties

IUPAC Name

7-ethylsulfanyl-1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4S/c1-3-20-14-13-12(9(2)17-18-14)8-16-19(13)11-6-4-10(15)5-7-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQAEVRJMILHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C2C(=C(N=N1)C)C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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